BENGHE Foundational & Exploratory

Check Availability & Pricing

discovery and history of 2-Acetyl-7-
hydroxybenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Acetyl-7-hydroxybenzofuran

Cat. No.: B047373

An In-Depth Technical Guide to 2-Acetyl-7-hydroxybenzofuran: Synthesis, Properties, and
Applications

Abstract

2-Acetyl-7-hydroxybenzofuran, a key heterocyclic compound, stands as a versatile scaffold
in medicinal chemistry and a valuable intermediate in organic synthesis. Its unique structure,
featuring a benzofuran core with hydroxyl and acetyl functionalities, makes it a precursor for a
wide range of more complex molecules and pharmacologically active agents. This guide
provides a comprehensive overview of the synthesis, physicochemical properties, and
significant applications of 2-Acetyl-7-hydroxybenzofuran, tailored for researchers and
professionals in drug development and chemical sciences. We will explore the logical
underpinnings of its synthetic routes, present detailed experimental protocols, and summarize
its role as a foundational building block for advanced chemical entities.

Introduction: The Significance of the Benzofuran
Scaffold

Benzofuran is a crucial heterocyclic system comprising a furan ring fused to a benzene ring.
This structural motif is ubiquitous in nature and forms the core of numerous compounds with
significant biological activities, including anti-tumor, anti-inflammatory, antioxidant, and
antimicrobial properties[1][2][3]. The general benzofuran ring system was first synthesized by
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Perkin in 1870, a landmark achievement that opened the door to a vast field of organic
chemistry[4][5].

Within this important class, 2-Acetyl-7-hydroxybenzofuran (IUPAC Name: 1-(7-hydroxy-1-
benzofuran-2-yl)ethanone) is a particularly valuable derivative. The acetyl group at the 2-
position serves as a versatile chemical handle for further modifications, while the hydroxyl
group at the 7-position allows for etherification and other functionalizations, enabling the
creation of extensive compound libraries. This dual functionality makes it an ideal starting
material for synthesizing high-value molecules, including pharmaceuticals like the beta-blocker
Befunolol[6]. Its structural similarity to naturally occurring compounds also makes it a subject of
interest for bioactivity screening and the discovery of novel therapeutic agents[7].

Foundational Synthetic Strategies

While the specific historical paper detailing the first synthesis of 2-Acetyl-7-
hydroxybenzofuran (CAS: 40020-87-9) is not readily available, its preparation can be logically
deduced from well-established and versatile methods for constructing substituted benzofurans.
The most prominent strategies start from ortho-hydroxy-substituted benzene derivatives.

Synthesis via Perkin-Type Reaction from 2,3-
Dihydroxybenzaldehyde

One of the most direct and classical approaches to forming the 2-substituted benzofuran ring is
the reaction of a salicylaldehyde derivative with an a-halo ketone. For 2-Acetyl-7-
hydroxybenzofuran, the logical starting materials are 2,3-dihydroxybenzaldehyde and
chloroacetone.

Causality and Mechanism: This reaction proceeds via an initial O-alkylation of the more acidic
2-hydroxyl group (adjacent to the aldehyde) with chloroacetone to form an ether intermediate.
The subsequent intramolecular aldol-type condensation is catalyzed by a base (e.g., potassium
carbonate). The base abstracts a proton from the a-carbon of the ketone moiety, and the
resulting enolate attacks the aldehyde's electrophilic carbonyl carbon. The final step is a
dehydration reaction that aromatizes the furan ring, yielding the stable benzofuran product. The
choice of a moderate base like K2COs is critical to facilitate the condensation without promoting
unwanted side reactions.
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Caption: Synthetic workflow from 2,3-Dihydroxybenzaldehyde.

Synthesis via Friedel-Crafts Acylation of 7-
Hydroxybenzofuran

An alternative strategy involves first synthesizing the 7-hydroxybenzofuran core and then
introducing the acetyl group in a separate step. 7-Hydroxybenzofuran can be prepared from
2,3-dihydroxyacetophenone through cyclization and subsequent reduction[8].

Causality and Mechanism: Once 7-hydroxybenzofuran is obtained (potentially with its hydroxyl
group protected), a Friedel-Crafts acylation can be performed. Benzofuran is an electron-rich
heterocycle that readily undergoes electrophilic substitution, preferentially at the 2-position. The
reaction uses a Lewis acid catalyst, such as aluminum chloride (AICIs), to activate acetyl
chloride, generating a highly electrophilic acylium ion (CHsCO"). This ion is then attacked by
the nucleophilic C2 of the benzofuran ring. A subsequent deprotonation restores the aromaticity
of the furan ring. Dichloromethane is a common solvent as it is inert and effectively solvates the
reaction components[9]. If the hydroxyl group is unprotected, excess Lewis acid is required as
it will coordinate to the phenolic oxygen.
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Caption: Friedel-Crafts acylation pathway to the target molecule.

Physicochemical and Spectroscopic Data

Proper characterization is essential for confirming the identity and purity of a synthesized

compound. 2-Acetyl-7-hydroxybenzofuran is typically a light yellow to orange crystalline

powder.
Property Value Source
CAS Number 40020-87-9 [6][10]
Molecular Formula C10HsO3 [10]
Molecular Weight 176.17 g/mol [10]
Melting Point 164.0 - 168.0 °C
1-(7-hydroxy-1-benzofuran-2-
IUPAC Name [10]
yl)ethanone
Light yellow to orange
Appearance
powder/crystal
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Spectroscopic data is critical for structural elucidation. While specific spectra depend on the
solvent and instrument, typical data sources are available in chemical databases[10].

» 'H NMR: Will show characteristic peaks for the aromatic protons on the benzofuran ring
system, a singlet for the phenolic hydroxyl proton (which may be broad and exchangeable
with D20), and a sharp singlet around 2.5 ppm for the acetyl methyl protons.

o 13C NMR: Will display signals for all 10 carbons, including a distinctive downfield signal (>190
ppm) for the ketone carbonyl carbon.

» IR Spectroscopy: Key stretches include a broad O-H band (around 3100-3400 cm™1), a
sharp C=0 stretch for the ketone (around 1660 cm~1), and C-O-C stretches for the furan
ether linkage.

e Mass Spectrometry: The molecular ion peak (M*) would be observed at m/z = 176, with a
prominent fragment corresponding to the loss of the acetyl group ([M-43]%).

Biological Significance and Applications

2-Acetyl-7-hydroxybenzofuran is not merely a laboratory curiosity; it is a highly valuable
building block with demonstrated utility[7].

o Pharmaceutical Intermediate: Its most notable application is as a key reagent in the
synthesis of Befunolol, a non-selective beta-blocker used to treat glaucomal6]. The synthesis
involves using the potassium salt of 2-acetyl-7-hydroxybenzofuran in a reaction with
epichlorohydrin and isopropylamine[11].

o Scaffold for Drug Discovery: The compound is widely used in research to generate novel
derivatives with potential therapeutic properties. Studies have explored its use in creating
compounds with anti-inflammatory and antioxidant activities[7]. The benzofuran core itself is
associated with a wide spectrum of biological activities, including anticancer and
antimicrobial effects, making its derivatives attractive candidates for drug development
programs[1][12].

o Natural Product Synthesis: It serves as a foundational element for constructing more
complex, naturally occurring molecules that are of interest in medicinal chemistry[7].
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 Industrial Applications: Beyond pharmaceuticals, it has also found use as a flavoring agent in
the food industry[7].

Detailed Experimental Protocols

The following protocols are self-validating systems based on the established chemical
principles discussed. They are designed to be reproducible and clear for trained professionals.

Protocol 1: Synthesis from 2,3-Dihydroxybenzaldehyde

Objective: To synthesize 2-Acetyl-7-hydroxybenzofuran via condensation and cyclization.

Materials:

2,3-Dihydroxybenzaldehyde (1.0 eq)

Chloroacetone (1.1 eq)

Anhydrous Potassium Carbonate (K2COs3) (2.5 eq)

Acetone (anhydrous)

1 M Hydrochloric Acid (HCI)

Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSQOa)

Procedure:

e Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser,
add 2,3-dihydroxybenzaldehyde and anhydrous potassium carbonate.

» Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension.

o Reagent Addition: Add chloroacetone dropwise to the stirring suspension at room
temperature.
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o Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction
progress using Thin Layer Chromatography (TLC).

o Work-up (Quenching): After the reaction is complete, cool the mixture to room temperature.
Filter off the inorganic salts and wash the solid residue with a small amount of acetone.

e Solvent Removal: Combine the filtrate and washings, and remove the acetone under
reduced pressure using a rotary evaporator.

o Extraction: Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially
with water, 1 M HCI (to remove any remaining base and basic impurities), and finally with
brine.

e Drying and Concentration: Dry the organic layer over anhydrous MgSOQOea, filter, and
concentrate the solvent to yield the crude product.

 Purification: Purify the crude solid by recrystallization from an appropriate solvent system
(e.g., ethanol/water or toluene) to obtain pure 2-Acetyl-7-hydroxybenzofuran.

Conclusion

2-Acetyl-7-hydroxybenzofuran is a cornerstone intermediate in modern organic and
medicinal chemistry. Its synthesis is rooted in fundamental principles of heterocyclic chemistry,
accessible through robust and logical pathways. The strategic placement of its hydroxyl and
acetyl groups provides a rich platform for chemical diversification, leading to a wide array of
biologically active compounds and commercial products. This guide has illuminated the key
synthetic strategies, properties, and applications of this molecule, providing a technical
foundation for researchers aiming to leverage its unique chemical architecture for scientific
advancement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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